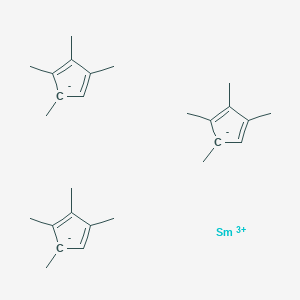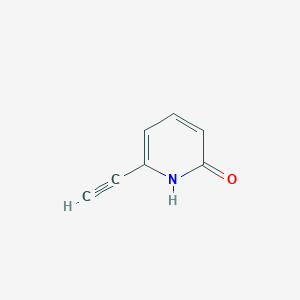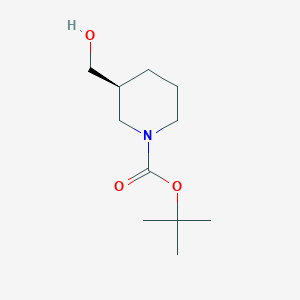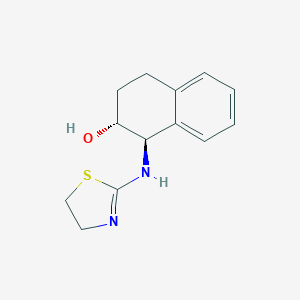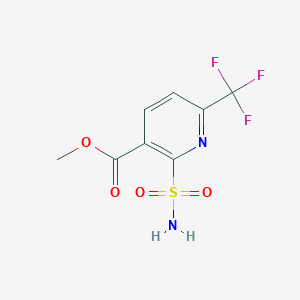
Fluticasone propionate-17beta-carboxylic acid
Übersicht
Beschreibung
Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) is a major metabolite of Fluticasone propionate (FP), a synthetic trifluorinated glucocorticoid . FP is commonly used in patients with asthma and after administration, it undergoes rapid hepatic biotransformation to form FP17betaCA .
Synthesis Analysis
Fluticasone propionate undergoes rapid hepatic biotransformation after oral or intranasal administration to form FP17betaCA . The process of biotransformation of fluticasone has been characterized in vitro .Molecular Structure Analysis
The molecular formula of FP17betaCA is C24H30F2O6 . It contains a total of 65 bonds, including 35 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, and various ring structures .Chemical Reactions Analysis
After oral or intranasal administration, FP undergoes rapid hepatic biotransformation; the principal metabolite formed is FP17betaCA . The urinary elimination of FP17betaCA has been evaluated .Wissenschaftliche Forschungsanwendungen
Bioanalytical Studies
FP 17β-CA is used in bioanalytical studies. A highly sensitive and rapid ultra performance liquid chromatography-tandem mass spectrometry method has been developed for the simultaneous determination of fluticasone propionate (FP) and its major metabolite, FP 17β-CA, in human plasma .
Assessing Compliance to Therapy
FP 17β-CA is useful for assessing compliance (recent exposure) to fluticasone propionate therapy . This can help doctors ensure that patients are following their prescribed treatment plans.
Evaluation of Secondary Adrenal Insufficiency
FP 17β-CA can aid in the evaluation of secondary adrenal insufficiency . This can provide valuable information for diagnosing and managing this condition.
Treatment Adherence Verification
Urinary analysis of FP 17β-CA can be used to verify if a specific patient has not taken fluticasone propionate (FP) within 16‐24 hours . This can be particularly useful in pediatric asthma adherence studies, where treatment adherence by objective measures remains necessary .
Evaluation of Therapeutic Responsiveness
Patients not administering the drug as recommended may have their therapeutic responsiveness interpreted, in error by the patient or clinician, as steroid resistance . FP 17β-CA can help in avoiding such misinterpretations.
Monitoring Overexposure to Therapy
Patients with excessive exposure to FP may present with clinical features of Cushing syndrome but with evidence of hypothalamus-pituitary-adrenal axis suppression, including suppressed cortisol levels . FP 17β-CA can be used to monitor for such overexposure.
Wirkmechanismus
Target of Action
Fluticasone propionate-17beta-carboxylic acid, also known as UNII-TP537C010A, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The compound works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . This activation and inhibition process results in potent anti-inflammatory action, which is beneficial in conditions like asthma .
Biochemical Pathways
Upon administration, fluticasone propionate undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This transformation process affects the biochemical pathways involved in the metabolism of the compound, leading to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of fluticasone propionate involves its absorption, distribution, metabolism, and excretion (ADME). After oral or intranasal administration, the compound undergoes rapid hepatic biotransformation . The major metabolite for fluticasone propionate is fluticasone 17β-carboxylic acid propionate, which is excreted in urine . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
The activation of glucocorticoid receptors and inhibition of lung eosinophilia by fluticasone propionate leads to its potent anti-inflammatory action . This action is beneficial in treating conditions like asthma, where inflammation plays a key role . The compound’s action results in the alleviation of symptoms associated with these conditions .
Action Environment
The action, efficacy, and stability of fluticasone propionate can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s health status, the presence of other medications, and individual genetic variations
Zukünftige Richtungen
FP17betaCA is used to assess compliance with fluticasone propionate therapy and aid in the evaluation of secondary adrenal insufficiency . The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure FP17betaCA in urine has been demonstrated . This provides a sensitive method that may be used to verify that a specific patient may not have administered FP within a 16- to 24-hour window before testing .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYNJVITFVPOG-CQRCZTONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215760 | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluticasone propionate-17beta-carboxylic acid | |
CAS RN |
65429-42-7 | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




